molecular formula C13H26N2O2 B1344830 Tert-butyl methyl(2-(piperidin-4-yl)ethyl)carbamate CAS No. 171049-32-4

Tert-butyl methyl(2-(piperidin-4-yl)ethyl)carbamate

Cat. No.: B1344830
CAS No.: 171049-32-4
M. Wt: 242.36 g/mol
InChI Key: MZFOSWHOVPVFSL-UHFFFAOYSA-N
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Description

Tert-butyl methyl(2-(piperidin-4-yl)ethyl)carbamate (CAS 171049-32-4) is a carbamate-protected piperidine derivative widely employed as a synthetic intermediate in medicinal chemistry. Its structure comprises a piperidin-4-yl core linked to an ethyl chain bearing a methylcarbamate group, with a tert-butyloxycarbonyl (Boc) protecting group (Figure 1). This compound is pivotal in constructing bioactive molecules, particularly for its role in introducing piperidine moieties into target structures via deprotection or further functionalization . For example, it serves as a precursor in synthesizing stereoselective BET bromodomain inhibitors and other pharmacologically active compounds .

Properties

IUPAC Name

tert-butyl N-methyl-N-(2-piperidin-4-ylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15(4)10-7-11-5-8-14-9-6-11/h11,14H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFOSWHOVPVFSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40632682
Record name tert-Butyl methyl[2-(piperidin-4-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40632682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171049-32-4
Record name tert-Butyl methyl[2-(piperidin-4-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40632682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-methyl-N-[2-(piperidin-4-yl)ethyl]carbamate
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Preparation Methods

The synthesis of tert-butyl methyl(2-(piperidin-4-yl)ethyl)carbamate involves several steps. One common method starts with the reaction of tert-butyl chloroformate with 2-(piperidin-4-yl)ethanol in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired carbamate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl methyl(2-(piperidin-4-yl)ethyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl methyl(2-(piperidin-4-yl)ethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl methyl(2-(piperidin-4-yl)ethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The piperidine ring plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

  • Backbone Similarity : All compounds share the Boc-protected piperidin-4-yl core, enabling modular functionalization.
  • Side-Chain Variability: Substituents on the ethyl chain (e.g., trifluoroethoxy-phenoxy, indolyl-phenyl) dictate target specificity and pharmacological activity.
  • Protection Strategies : Boc groups are universally employed, but deprotection conditions (e.g., HCl/MeOH vs. H2/Pd-C ) vary based on downstream applications.

Yield and Purity :

  • Purity ranges from 97% (UPLC/MS) for trifluoroethoxy derivatives to >98% for commercial batches .

Pharmacological and Physicochemical Properties

Physicochemical Data

  • LogP : Predicted logP for the target compound is ~2.5 (similar to tert-butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate, logP 2.8) .
  • Solubility : Boc-protected piperidines are typically lipophilic but exhibit moderate solubility in DMF or MeOH .
  • Stability : Boc groups are stable under basic conditions but cleaved by acids (e.g., HCl/MeOH) .

Biological Activity

Tert-butyl methyl(2-(piperidin-4-yl)ethyl)carbamate is a carbamate compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The compound has the molecular formula C13H25N3O2C_{13}H_{25}N_{3}O_{2} and features a tert-butyl group, a methyl group, and a piperidine moiety. These structural components contribute to its unique reactivity and biological profile, making it a valuable candidate for drug development and biochemical research.

This compound is believed to interact with specific molecular targets, influencing various biological pathways. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes relevant to neurodegenerative diseases, such as acetylcholinesterase and β-secretase, which are implicated in Alzheimer's disease pathology .
  • Receptor Modulation : It can act as a modulator for certain receptors, potentially altering neurotransmitter release and signaling pathways .

In Vitro Studies

Research indicates that this compound exhibits significant biological activity:

  • Neuroprotective Effects : In vitro studies demonstrated that the compound could protect astrocytes from cell death induced by amyloid beta peptide (Aβ 1-42), reducing inflammation markers like TNF-α .
  • Inhibition of Amyloid Aggregation : The compound showed a high capacity for inhibiting Aβ aggregation, with an 85% reduction observed at concentrations of 100 μM .

In Vivo Studies

In vivo evaluations have highlighted its therapeutic potential:

  • Animal Models : In models of Alzheimer's disease, the compound was tested for its ability to prevent cognitive decline. While initial results were promising, further studies are needed to assess its bioavailability and efficacy in the brain .

Case Studies

Several studies have investigated the biological activity of related compounds with similar structures:

  • M4 Compound : A derivative of this compound was shown to inhibit both β-secretase and acetylcholinesterase effectively, demonstrating its potential as a multi-target therapeutic agent for Alzheimer's disease .
  • Piperidine Derivatives : Other piperidine-based compounds have been evaluated for their ability to modulate receptor activity and inhibit enzyme functions, reinforcing the significance of this structural class in drug design .

Applications in Research and Industry

The unique properties of this compound make it suitable for various applications:

  • Drug Development : As a scaffold for new drug candidates targeting neurodegenerative disorders, this compound can facilitate the development of multi-target therapies.
  • Biochemical Probes : It serves as a tool in biochemical assays to study enzyme interactions and receptor signaling pathways.

Summary Table of Biological Activities

Activity TypeObservationsReference
NeuroprotectionPrevents astrocyte cell death from Aβ 1-42
Enzyme InhibitionInhibits acetylcholinesterase (IC50 = 0.17 μM)
Amyloid Aggregation85% inhibition at 100 μM
Receptor ModulationPotential modulation of neurotransmitter release

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